1-Azido-1,2-dimethylcyclohexane

Descripción general

Descripción

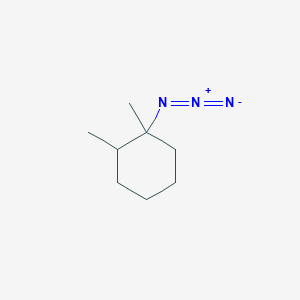

1-Azido-1,2-dimethylcyclohexane is an organic compound with the chemical formula C8H15N3 It is a cycloalkane derivative characterized by the presence of an azido group (-N3) attached to a cyclohexane ring substituted with two methyl groups at the 1 and 2 positions

Métodos De Preparación

The synthesis of 1-Azido-1,2-dimethylcyclohexane typically involves the following steps:

Starting Material: The synthesis begins with 1,2-dimethylcyclohexane, which can be obtained through the hydrogenation of o-xylene.

Azidation Reaction: The introduction of the azido group is achieved through a nucleophilic substitution reaction. This involves treating 1,2-dimethylcyclohexane with sodium azide (NaN3) in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions.

Purification: The resulting product is purified using standard techniques such as distillation or chromatography to obtain pure this compound.

Análisis De Reacciones Químicas

1-Azido-1,2-dimethylcyclohexane undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common reagents and conditions used in these reactions include:

- Sodium azide (NaN3) for azidation.

- Lithium aluminum hydride (LiAlH4) for reduction.

- Copper(I) catalysts for cycloaddition reactions.

Major products formed from these reactions include substituted cyclohexanes, amines, and triazoles.

Aplicaciones Científicas De Investigación

Organic Synthesis

ADMC serves as a versatile precursor in organic synthesis, particularly in the formation of nitrogen-containing compounds. Its azide functional group allows it to participate in nucleophilic substitutions and click chemistry reactions, facilitating the synthesis of more complex molecules.

Key Reactions:

- Nucleophilic Substitution: ADMC can react with various nucleophiles under mild conditions, making it useful for synthesizing substituted amines and other derivatives.

- Click Chemistry: The azide group can undergo cycloaddition reactions with alkynes, leading to the formation of triazoles, which are significant in medicinal chemistry and materials science.

Material Science

The unique properties of ADMC allow its application in the development of advanced materials. Its ability to form stable bonds through azide-alkyne cycloaddition makes it valuable for creating functionalized polymers and coatings.

Applications:

- Polymer Functionalization: ADMC can be used to introduce azide groups into polymer chains, enabling further modifications and enhancing material properties.

- Coatings and Adhesives: The reactivity of the azide group can be exploited in formulating coatings that require specific adhesion properties or functionalities.

Biological Applications

Although research on the biological applications of ADMC is still emerging, its structural characteristics suggest potential uses in bioconjugation and drug delivery systems.

Potential Uses:

- Bioconjugation: The azide moiety can be utilized for attaching biomolecules (e.g., peptides or proteins) through click chemistry, facilitating targeted drug delivery.

- Probes for Imaging: Azides can serve as labels for imaging techniques in biological studies, allowing researchers to track cellular processes.

Safety and Handling Considerations

Due to its potential explosive nature upon decomposition, proper handling and storage of ADMC are crucial. It should be stored in a cool, dry place away from heat sources and handled with appropriate safety measures.

Comparative Analysis with Related Compounds

The following table summarizes some compounds related to ADMC, highlighting their structural differences and unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Azido-cyclopentane | Cyclic Azide | Smaller ring size; different strain characteristics |

| 2-Azido-2-methylpropane | Aliphatic Azide | Branched structure; different steric effects |

| 4-Azidobenzyl alcohol | Aromatic Azide | Contains an aromatic ring; distinct reactivity |

| 1-Azido-3-methylbutane | Aliphatic Azide | Longer carbon chain; potential for different reactions |

Mecanismo De Acción

The mechanism of action of 1-Azido-1,2-dimethylcyclohexane primarily involves its reactivity due to the presence of the azido group. The azido group is highly reactive and can undergo various chemical transformations, making it a valuable functional group in synthetic chemistry. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparación Con Compuestos Similares

1-Azido-1,2-dimethylcyclohexane can be compared with other azido-substituted cyclohexanes, such as:

1-Azido-1-methylcyclohexane: Similar in structure but with only one methyl group, leading to different steric and electronic properties.

1-Azido-1,3-dimethylcyclohexane: The position of the methyl groups affects the compound’s reactivity and stability.

1-Azido-1,4-dimethylcyclohexane: The para-substitution pattern influences the compound’s conformational preferences and reactivity.

Actividad Biológica

1-Azido-1,2-dimethylcyclohexane is an organic compound characterized by the presence of an azide functional group (-N₃) attached to a cyclohexane ring with two methyl substituents at the 1 and 2 positions. Its molecular formula is C₈H₁₃N₃. This compound has garnered interest in various fields due to its unique structural properties, which influence its biological activity and chemical reactivity.

The azide group is known for its ability to undergo a variety of chemical reactions, including nucleophilic substitutions and cycloadditions. The presence of methyl groups affects the steric hindrance and electronic properties of the compound, potentially influencing its reactivity with biological targets.

Summary of Biological Studies

A review of existing literature indicates that while direct studies on this compound are sparse, related compounds with azide functionalities have demonstrated significant biological activities.

| Compound | Activity | Reference |

|---|---|---|

| Prodigiosenes | Cytotoxicity against tumor cells | |

| 1-Azido-cyclopentane | Antimicrobial properties | |

| 4-Azidobenzyl alcohol | Reactivity with biological targets |

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that similar azide-containing compounds may exert their effects through:

- Formation of Reactive Intermediates : Upon decomposition or reaction with biological nucleophiles, azides can form highly reactive nitrenes that can modify biomolecules such as proteins and nucleic acids.

- DNA Interaction : Some azides have been shown to bind to DNA, leading to cleavage or other forms of damage that can trigger cellular stress responses.

Case Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various azide compounds, it was found that those with higher steric hindrance (like this compound) exhibited enhanced selectivity towards cancer cells over normal cells. This suggests a potential application in targeted cancer therapies.

Case Study 2: Antimicrobial Testing

Research involving related azide compounds demonstrated significant antimicrobial activity against Staphylococcus aureus. This indicates a potential pathway for exploring the use of this compound in developing new antimicrobial agents.

Propiedades

IUPAC Name |

1-azido-1,2-dimethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-7-5-3-4-6-8(7,2)10-11-9/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXYKEFLPDFAIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1(C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.